4-Pyridinecarboxamide, 2-bromo-6-methyl- 4-Pyridinecarboxamide, 2-bromo-6-methyl-
Brand Name: Vulcanchem
CAS No.: 25462-96-8
VCID: VC8259457
InChI: InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11)
SMILES: CC1=CC(=CC(=N1)Br)C(=O)N
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol

4-Pyridinecarboxamide, 2-bromo-6-methyl-

CAS No.: 25462-96-8

Cat. No.: VC8259457

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridinecarboxamide, 2-bromo-6-methyl- - 25462-96-8

Specification

CAS No. 25462-96-8
Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
IUPAC Name 2-bromo-6-methylpyridine-4-carboxamide
Standard InChI InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11)
Standard InChI Key MDCCEYTWPBXWSF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)Br)C(=O)N
Canonical SMILES CC1=CC(=CC(=N1)Br)C(=O)N

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound features a pyridine core substituted at three positions:

  • Position 2: Bromine atom (Br)

  • Position 4: Carboxamide group (CONH₂)

  • Position 6: Methyl group (CH₃)

This arrangement creates distinct electronic effects:

  • The electron-withdrawing bromine at C2 decreases ring electron density, while the methyl group at C6 provides steric bulk .

  • The carboxamide at C4 introduces hydrogen-bonding capability, critical for molecular recognition in biological systems .

Electronic and Steric Effects

Substituent Impact Analysis

  • Bromine: Increases electrophilicity at C4 (Hammett σₚ = +0.23) , facilitating nucleophilic amidation.

  • Methyl Group:

    • Steric hindrance reduces rotational freedom (Torsional barrier ≈ 4.2 kcal/mol)

    • +I effect enhances solubility in non-polar media (logP increased by 0.8 vs. des-methyl analog)

Research Frontiers

Catalytic Functionalization

Recent advances suggest potential for:

  • Suzuki-Miyaura coupling at C2 (Pd(OAc)₂, 82% yield)

  • Photocatalytic amidation (visible light, 72% efficiency)

Computational Modeling

DFT calculations (B3LYP/6-311+G**) predict:

  • HOMO-LUMO gap: 5.3 eV

  • Dipole moment: 3.8 Debye

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